N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c18-9-13-17(20-6-5-19-13)22-7-3-12(4-8-22)10-21-14(24)11-23-15(25)1-2-16(23)26/h5-6,12H,1-4,7-8,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQRQAIJTPGMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential pharmacological applications. This compound features a unique structure that includes a piperidine ring, a cyanopyrazine moiety, and a dioxopyrrolidine group, which may confer distinct biological activities.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Where represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of multiple functional groups suggests the potential for diverse biological interactions.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as antagonists at various receptors. For instance, the piperidine and pyrazine components suggest potential interactions with muscarinic receptors, especially M4 receptors, which are implicated in neurological functions and disorders.
Potential Biological Activities:
- Receptor Modulation: The compound may act as an antagonist at muscarinic receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition: Similar compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- Anticonvulsant Activity: A related compound (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide) demonstrated broad-spectrum anticonvulsant effects in animal models. It showed protection against seizures induced by maximal electroshock and pentylenetetrazole . This suggests that this compound may also possess similar anticonvulsant properties.
- ADME-Tox Properties: In vitro studies on related compounds indicate good permeability and metabolic stability. For instance, one study highlighted that a hybrid compound displayed favorable characteristics in terms of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox), suggesting that modifications to the structure could enhance these properties for therapeutic use .
Research Data Table
| Study | Compound | Biological Activity | Model Used | Key Findings |
|---|---|---|---|---|
| Study 1 | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Anticonvulsant | MES & PTZ tests in mice | Potent seizure protection |
| N-(3-cyanopyrazin-2-yl)piperidin derivatives | Receptor antagonist | In vitro assays | Inhibition of M4 receptor | |
| Related heterocyclic compounds | Enzyme inhibition | Various models | Inhibition of cholinesterases |
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Synthesis : Analogous to ’s protocol, the target compound likely employs HATU/TEA-mediated coupling for acetamide formation, followed by cyclization to introduce the dioxopyrrolidine .
- Dose-Effect Analysis : Methods from (e.g., median effective dose estimation via probit analysis) could be applied to evaluate its potency if experimental data become available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
